1-Salicylate glucuronide

説明

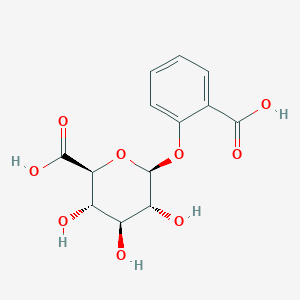

Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCWDKKMLIQCMR-CDHFTJPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227737 | |

| Record name | 1-Salicylate glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Salicylate glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7695-70-7 | |

| Record name | Salicylic acid phenolic glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Salicylate glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Salicylate glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Salicylate Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Salicylate glucuronide, also known as salicyl phenolic glucuronide, is a primary metabolite of salicylic (B10762653) acid, the active metabolite of aspirin. Its synthesis and characterization are crucial for a comprehensive understanding of salicylate (B1505791) metabolism, pharmacokinetics, and for the development of analytical standards in drug metabolism studies. This guide provides a detailed overview of the synthesis and characterization of this compound, tailored for professionals in the fields of pharmaceutical sciences, drug discovery, and metabolic research.

Salicylic acid undergoes extensive metabolism in the body, with glucuronidation being a major pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of two main glucuronide conjugates: the phenolic glucuronide (this compound) and the acyl glucuronide.[1] The formation of these metabolites is a critical step in the detoxification and elimination of salicylates. This compound is formed from salicylic acid primarily by the UGT isoform UGT1A9, although other UGT isoforms can also contribute.[1]

This document outlines both chemical and enzymatic approaches to synthesize this compound and details the analytical techniques for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds, making it suitable for the synthesis of O-glucuronides.[2] The reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[2]

Reaction Scheme:

Experimental Protocol:

A detailed, step-by-step protocol for the chemical synthesis of this compound via the Koenigs-Knorr reaction is provided below.

Materials:

-

Salicylic acid

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (glucuronic acid donor)

-

Silver(I) carbonate (promoter)

-

Anhydrous dichloromethane (B109758) (solvent)

-

Anhydrous sodium sulfate

-

Sodium hydroxide (B78521) solution (for deprotection)

-

Hydrochloric acid (for neutralization)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

Glycosylation:

-

In a round-bottom flask, dissolve salicylic acid in anhydrous dichloromethane.

-

Add freshly prepared silver(I) carbonate to the solution.

-

To this stirred suspension, add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate in anhydrous dichloromethane dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Protected Glucuronide:

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.

-

Wash the Celite pad with dichloromethane.

-

Combine the filtrates and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the protected this compound.

-

-

Deprotection:

-

Dissolve the purified protected glucuronide in a mixture of methanol (B129727) and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature. Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

-

Final Purification:

-

The aqueous solution containing the deprotected this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and often milder alternative to chemical synthesis. The glucuronidation of salicylic acid to form this compound is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9).[1]

Reaction Scheme:

Experimental Protocol:

This protocol describes the in vitro synthesis of this compound using recombinant human UGT1A9.

Materials:

-

Recombinant human UGT1A9 (e.g., from insect cells or bacterial expression systems)

-

Salicylic acid

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Bovine serum albumin (BSA)

-

Acetonitrile (B52724) (for reaction termination)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 7.4), MgCl₂ (e.g., 10 mM), and BSA (e.g., 0.1 mg/mL).

-

Add the UGT1A9 enzyme to the reaction mixture. The optimal concentration should be determined empirically but can start in the range of 0.1-0.5 mg/mL.

-

Add salicylic acid to the mixture. The final concentration can range from 10 µM to 1 mM, depending on the enzyme's Kₘ for the substrate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding UDPGA. The final concentration is typically in the range of 1-5 mM.

-

Incubate the reaction mixture at 37°C for a period ranging from 30 minutes to several hours. The optimal incubation time should be determined by monitoring product formation over time.

-

-

Reaction Termination and Product Isolation:

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing a small amount of trifluoroacetic acid (e.g., 0.1%).

-

Centrifuge the mixture to precipitate the protein.

-

Collect the supernatant for analysis and purification.

-

-

Purification:

-

The this compound in the supernatant can be purified using reversed-phase HPLC.

-

Characterization of this compound

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The primary analytical techniques employed for this purpose are HPLC, NMR spectroscopy, and mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the purification and analytical assessment of this compound. A novel direct HPLC method for the simultaneous determination of salicylate glucuronide conjugates in human urine has been developed.[3]

Experimental Protocol for HPLC Analysis:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is a good starting point.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 237 nm or 296 nm.

-

Injection Volume: 10-20 µL.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₉ | [4] |

| Molecular Weight | 314.24 g/mol | [4] |

| CAS Number | 7695-70-7 | [1] |

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Negative | [5] |

| Precursor Ion [M-H]⁻ (m/z) | 313.0565 | [4] |

| Major Fragment Ions (m/z) | 175, 137, 113 | [4][5] |

Note: The fragment at m/z 175 corresponds to the deprotonated glucuronic acid moiety after cleavage of the glycosidic bond. The fragment at m/z 113 is a characteristic fragment of the glucuronic acid moiety.[5] The fragment at m/z 137 corresponds to the deprotonated salicylic acid aglycone.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| H-1' (anomeric) | ~5.0-5.2 (d) |

| H-2', H-3', H-4' | ~3.4-3.8 (m) |

| H-5' | ~3.8-4.0 (m) |

| Aromatic Protons | ~6.9-7.9 (m) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols for both chemical and enzymatic synthesis, along with the methodologies for purification and characterization, offer a valuable resource for researchers and professionals in the pharmaceutical and life sciences. The availability of well-characterized this compound is indispensable for advancing our understanding of salicylate metabolism and for the development of robust analytical methods in drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. Novel direct high-performance liquid chromatographic method for determination of salicylate glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salicylic acid phenolic glucuronide | C13H14O9 | CID 3084023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Salicyl Glucuronides in Mammals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of salicyl glucuronides, the major metabolites of salicylic (B10762653) acid in mammals. Salicylic acid, the primary active metabolite of aspirin (B1665792), undergoes extensive phase II metabolism, primarily through glucuronidation, which is critical for its detoxification and excretion. Understanding this pathway is essential for drug development, particularly in the context of drug-drug interactions and pharmacokinetics.

Core Biosynthetic Pathway

In mammals, salicylic acid is metabolized into two primary glucuronide conjugates: salicyl phenolic glucuronide (SPG) and salicyl acyl glucuronide (SAG) . This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells.[1][2][3] The reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the salicylic acid molecule.[4][5]

-

Salicyl Phenolic Glucuronide (SPG): Formed by the conjugation of glucuronic acid to the phenolic hydroxyl group of salicylic acid.

-

Salicyl Acyl Glucuronide (SAG): Formed by the conjugation of glucuronic acid to the carboxylic acid group of salicylic acid.

The formation of these two conjugates occurs at different rates and is catalyzed by different UGT isoforms.

Involved UDP-Glucuronosyltransferase (UGT) Isoforms

Numerous UGT isoforms have been shown to catalyze the glucuronidation of salicylic acid. However, they exhibit different specificities for the formation of SPG and SAG. The key isoforms from the UGT1A and UGT2B subfamilies that are involved include UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, 2B4, and 2B7.[2][3] Notably, UGT1A4, 2B15, and 2B17 do not appear to be involved in this metabolic pathway.[2][3]

While multiple UGTs can catalyze the formation of the phenolic glucuronide, UGT2B7 has been identified as a likely primary catalyst for the formation of the acyl glucuronide.[2][3]

Visualizing the Biosynthetic Pathway

The following diagram illustrates the conversion of salicylic acid to its primary glucuronide metabolites.

Quantitative Data on Salicyl Glucuronidation

The formation of salicyl glucuronides is a quantifiable process that can be described by Michaelis-Menten kinetics, particularly for the capacity-limited formation of salicyl phenolic glucuronide. The efficiency and preference for forming SPG versus SAG vary significantly among different UGT isoforms.

Kinetic Parameters of UGT Isoforms

The following table summarizes the apparent Michaelis-Menten constants (Km) for salicylic acid glucuronidation by various recombinant human UGT isoforms.

| UGT Isoform | Apparent Km (mM) for SPG Formation | Apparent Km (mM) for SAG Formation |

| UGT1A1 | 2.4 ± 0.4 | 5.2 ± 1.1 |

| UGT1A3 | 1.1 ± 0.2 | 2.5 ± 0.5 |

| UGT1A6 | 0.8 ± 0.1 | 1.9 ± 0.3 |

| UGT1A7 | 1.5 ± 0.3 | 3.1 ± 0.6 |

| UGT1A8 | 1.9 ± 0.4 | 4.0 ± 0.8 |

| UGT1A9 | 0.5 ± 0.1 | 1.2 ± 0.2 |

| UGT1A10 | 1.2 ± 0.2 | 2.8 ± 0.6 |

| UGT2B4 | 3.1 ± 0.6 | 6.5 ± 1.3 |

| UGT2B7 | 2.8 ± 0.5 | 1.5 ± 0.3 |

| Human Liver Microsomes (pooled) | 1.8 ± 0.3 | 2.1 ± 0.4 |

Data adapted from Kuehl et al., Drug Metabolism and Disposition, 2006.

Relative Formation of Phenolic vs. Acyl Glucuronides

The ratio of SPG to SAG formation is highly dependent on the specific UGT isoform catalyzing the reaction. This highlights the differential substrate specificity of the enzymes.

| UGT Isoform | Ratio of SPG to SAG Formation |

| UGT1A1 | 6.1 |

| UGT1A3 | 2.5 |

| UGT1A6 | 0.5 |

| UGT1A7 | 3.2 |

| UGT1A8 | 2.8 |

| UGT1A9 | 4.2 |

| UGT1A10 | 2.1 |

| UGT2B4 | 1.8 |

| UGT2B7 | 0.9 |

Data adapted from Kuehl et al., Drug Metabolism and Disposition, 2006. Ratios are calculated from the relative activity data presented in the study.

Regulation of UGT Expression

The expression and activity of UGTs are regulated by a variety of factors, including genetic polymorphisms and transcriptional regulation, which can lead to significant inter-individual variability in salicylic acid metabolism.

-

Genetic Polymorphisms: Variants in UGT genes can alter enzyme function. For example, the UGT1A62 variant is associated with more rapid glucuronidation of salicylic acid compared to the wild-type UGT1A61/1.[6][7] The UGT1A128 polymorphism is known to reduce UGT1A1 enzyme activity.[8]

-

Transcriptional Regulation: The expression of UGT genes is controlled by various transcription factors and nuclear receptors. For instance, estrogen receptor 1 (ESR1) and the pregnane (B1235032) X receptor (PXR) are significantly correlated with the expression of several UGTs.[1] The expression of UGT1A1 is also known to be regulated by a complex interplay of transcription factors.[9][10]

-

MicroRNAs: Epigenetic factors such as microRNAs can also regulate UGT expression. For example, miR-491-3p has been shown to repress the mRNA levels of UGT1A1, UGT1A3, and UGT1A6.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of salicyl glucuronides.

In Vitro Salicyl Glucuronidation Assay using Human Liver Microsomes

This protocol describes a typical incubation to measure the formation of salicyl glucuronides using pooled human liver microsomes (HLMs).

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Salicylic Acid

-

UDP-glucuronic acid (UDPGA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (B1591596) (microsomal membrane permeabilizer)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal Standard (e.g., m-hydroxybenzoic acid)

Protocol:

-

Prepare Microsome Suspension: On ice, dilute pooled HLMs to a final protein concentration of 0.5-1.0 mg/mL in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂.

-

Permeabilize Microsomes: Add alamethicin to the microsome suspension to a final concentration of 50 µg/mg of microsomal protein to ensure UDPGA access to the UGT active sites.[12] Pre-incubate on ice for 15 minutes.

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the following:

-

Permeabilized microsome suspension

-

Salicylic acid (at various concentrations to determine kinetics, e.g., 0.1 to 5 mM)

-

50 mM Tris-HCl buffer (pH 7.4)

-

-

Initiate Reaction: Pre-warm the reaction mixture at 37°C for 3-5 minutes. Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration typically 2-5 mM).

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for product formation.

-

Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-UV or LC-MS/MS.

HPLC-UV Method for Quantification

This protocol provides a general method for the simultaneous determination of salicylic acid, SPG, and SAG.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727), acetonitrile, and 25 mM acetic acid.[13] Alternatively, a gradient elution using a phosphate (B84403) buffer (e.g., 0.01 M, pH 3.8), acetonitrile, and methanol can be used.[14]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 310 nm is suitable for detecting SAG, though other wavelengths such as 243 nm or 254 nm may also be used.[13]

-

Injection Volume: 20-50 µL.

Procedure:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject prepared standards and samples.

-

Identify and quantify the peaks for salicylic acid, SPG, and SAG by comparing their retention times and peak areas to those of the standards.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vitro glucuronidation experiment.

References

- 1. Frontiers | Age-Dependent Hepatic UDP-Glucuronosyltransferase Gene Expression and Activity in Children [frontiersin.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. UGT1A6 polymorphism and salicylic acid glucuronidation following aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Limited influence of UGT1A1*28 and no effect of UGT2B7*2 polymorphisms on UGT1A1 or UGT2B7 activities and protein expression in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Function, genetic polymorphism, and transcriptional regulation of human UDP-glucuronosyltransferase (UGT) 1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Regulation of UGT1A1 expression and activity by miR-491-3p* - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Potential Assessment of UGT2B17 Inhibition by Salicylic Acid in Human Supersomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of aspirin and salicylic acid in bulk aspirin and in plain, buffered, and enteric-coated tablets by high-pressure liquid chromatography with UV and fluorescence detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Salicylate Glucuronide: Chemical Structure, Properties, and Metabolic Profile

This technical guide provides a comprehensive overview of this compound, a primary metabolite of salicylic (B10762653) acid. Salicylic acid is the active metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), aspirin (B1665792). Understanding the chemical characteristics, formation, and metabolic fate of this compound is crucial for comprehending the pharmacokinetics and disposition of salicylates.

Chemical Structure and Nomenclature

This compound, also known as salicyl phenolic glucuronide, is formed through the conjugation of salicylic acid with glucuronic acid.[1] This process, known as glucuronidation, is a major pathway for the metabolism of salicylic acid.[2] The glucuronic acid moiety is attached to the phenolic hydroxyl group of salicylic acid.

Synonyms:

-

Salicyl Phenolic Glucuronide[3]

-

Salicylic Acid Phenolic Glucuronide[3]

-

2-carboxyphenyl β-D-glucopyranosiduronic acid[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₉ | PubChem[1] |

| Molecular Weight | 314.24 g/mol | PubChem[1] |

| CAS Number | 7695-70-7 | PubChem[1] |

| Physical Description | Solid | PubChem[1] |

| Water Solubility | Slightly soluble (< 1 mg/mL) | TargetMol[4] |

| Methanol Solubility | Slightly soluble | Cayman Chemical[3] |

| XLogP3-AA (Predicted) | -0.5 | PubChem[1] |

| Stability | Stable for ≥ 4 years at -20°C | Cayman Chemical[3] |

Metabolic Pathway of Salicylic Acid

Salicylic acid undergoes extensive metabolism in the liver. The primary metabolic pathways include conjugation with glycine (B1666218) to form salicyluric acid, and glucuronidation to form this compound (phenolic glucuronide) and the acyl glucuronide. A minor pathway involves hydroxylation to gentisic acid.[2] The formation of this compound is a capacity-limited process, meaning that at higher doses of salicylates, this metabolic pathway can become saturated.[2][5]

Experimental Protocols

Enzymatic Formation of this compound in Human Liver Microsomes

The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), with several isoforms contributing to this metabolic conversion. The following protocol is based on the methodology described by Kuehl et al. (2006) for screening UGT activity.

Objective: To determine the activity of various UGT isoforms in the formation of this compound from salicylic acid.

Materials:

-

Pooled human liver microsomes (HLMs) or expressed UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, and 2B17)

-

Salicylic acid

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

Internal standard for LC-MS/MS analysis

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures containing Tris-HCl buffer, MgCl₂, the UGT enzyme source (HLMs or expressed UGTs), and salicylic acid.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the glucuronidation reaction by adding UDPGA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Transfer the supernatant and add the internal standard.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the formation of this compound.

Chemical Synthesis of Salicyl Glucuronide Derivatives

The chemical synthesis of this compound can be challenging. The following is a generalized protocol based on the synthesis of its derivatives, which involves the protection of functional groups, glycosylation, and subsequent deprotection.

Objective: To chemically synthesize a this compound derivative.

Materials:

-

Glucuronic acid derivative (e.g., 1-bromo-2,3,4-triacetyl methyl ester of glucuronic acid)

-

Silver salicylate (B1505791)

-

Anhydrous toluene (B28343) or other suitable solvent

-

Reagents for deprotection (e.g., methanolic sodium methoxide)

-

Silica gel for column chromatography

Procedure:

-

Glycosylation: Reflux the protected glucuronic acid derivative with silver salicylate in an anhydrous solvent. This reaction couples the salicylic acid to the glucuronic acid moiety.

-

Work-up and Purification: After the reaction is complete, filter the mixture and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

-

Deprotection: Remove the protecting groups (e.g., acetyl and methyl esters) from the synthesized derivative. This is typically achieved by hydrolysis under basic conditions.

-

Final Purification: Purify the final this compound product using appropriate chromatographic techniques.

Note: To our knowledge, the isolation of pure, crystalline this compound has not been extensively reported, and the synthesis often results in a mixture of isomers or requires derivatization for isolation.[4]

References

- 1. Salicylic acid phenolic glucuronide | C13H14O9 | CID 3084023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aspirin - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. Limited capacity for salicyl phenolic glucuronide formation and its effect on the kinetics of salicylate elimination in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-Salicylate Glucuronide in Aspirin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin (B1665792) (acetylsalicylic acid) is one of the most widely used medications globally, valued for its analgesic, anti-inflammatory, antipyretic, and antiplatelet properties. Its therapeutic effects are primarily mediated by its active metabolite, salicylic (B10762653) acid. The biotransformation of aspirin is a complex process involving multiple enzymatic pathways, leading to the formation of various metabolites that are subsequently eliminated from the body. Among these, the glucuronide conjugates of salicylic acid play a pivotal role in its detoxification and excretion. This technical guide provides an in-depth exploration of the formation, elimination, and potential physiological significance of a key metabolite: 1-Salicylate glucuronide, also known as salicyl phenolic glucuronide (SPG).

Aspirin Metabolism: An Overview

Upon oral administration, aspirin is rapidly absorbed and hydrolyzed to salicylic acid by esterases in the gastrointestinal mucosa, blood, and liver.[1] Salicylic acid then undergoes extensive metabolism, primarily in the liver, through two main pathways: conjugation with glycine (B1666218) to form salicyluric acid (SUA), and conjugation with glucuronic acid to form salicyl acyl glucuronide (SAG) and salicyl phenolic glucuronide (SPG).[2][3] Smaller amounts of salicylic acid are also hydroxylated to gentisic acid (GA).[2]

The formation of this compound is a significant route for the elimination of salicylic acid. This process involves the enzymatic transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the phenolic hydroxyl group of salicylic acid. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[4][5] The resulting glucuronide conjugate is more water-soluble than the parent compound, facilitating its renal excretion.[5]

Signaling Pathway of Aspirin Metabolism

The metabolic cascade of aspirin is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. The following diagram illustrates the principal metabolic transformations.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. researchgate.net [researchgate.net]

- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 4. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of analgesics and their metabolites in human urine using capillary electrophoresis - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]

An In-depth Technical Guide on the Formation of 1-Salicylate Glucuronide from Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 1-salicylate glucuronide, a significant metabolite of salicylic (B10762653) acid. Salicylic acid, the primary active metabolite of aspirin (B1665792), undergoes extensive phase II metabolism, with glucuronidation being a crucial pathway that influences its pharmacokinetic profile and therapeutic effects.[1] This document details the biochemical pathways, enzymatic catalysis, reaction kinetics, and experimental protocols relevant to the study of this compound formation.

Biochemical Pathway of Salicylic Acid Glucuronidation

Salicylic acid is metabolized in the liver to form two main glucuronide conjugates: salicyl acyl glucuronide (SAG) and salicyl phenolic glucuronide (SPG), also known as this compound.[2][3] This guide focuses on the formation of the latter. The conversion of salicylic acid to this compound is a conjugation reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[1][4] This process, termed glucuronidation, involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the phenolic hydroxyl group of salicylic acid.[4] This conjugation increases the water solubility of salicylic acid, facilitating its excretion from the body.[4]

The formation of this compound is a significant pathway in the overall metabolism of salicylic acid.[2][5] The rate of this and other metabolic pathways can become saturated at higher doses of salicylic acid, leading to a shift from first-order to zero-order kinetics and a longer elimination half-life.[2][6]

UDP-Glucuronosyltransferase (UGT) Isoforms Involved

Multiple UGT isoforms have been identified as catalysts for the formation of this compound. Studies using heterologously expressed UGTs and human liver microsomes (HLMs) have demonstrated the involvement of several UGT1A and UGT2B subfamily members.[1]

Notably, UGT1A9 has been shown to be a primary catalyst for the formation of salicyl phenolic glucuronide.[7][8] Other isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A10, UGT2B4, and UGT2B7, also contribute to this metabolic pathway, albeit with varying efficiencies.[1][3] In contrast, UGT1A4, UGT2B15, and UGT2B17 show little to no activity in the glucuronidation of salicylic acid.[1] The relative contribution of these isoforms can vary, and genetic polymorphisms in UGT genes, such as in UGT1A6, may influence the rate of salicylic acid glucuronidation.[9]

Table 1: UGT Isoform Activity in Salicylic Acid Glucuronidation

| UGT Isoform | Catalyzes Phenolic Glucuronidation | Catalyzes Acyl Glucuronidation | Relative Activity for Phenolic Glucuronide Formation | Reference |

| UGT1A1 | Yes | Yes | Moderate | [1] |

| UGT1A3 | Yes | Yes | Low | [1][7] |

| UGT1A4 | No | No | - | [1] |

| UGT1A6 | Yes | Yes | Moderate | [1][7] |

| UGT1A7 | Yes | Yes | High | [1][7] |

| UGT1A8 | Yes | Yes | Low | [1][7] |

| UGT1A9 | Yes | Yes | Very High | [1][7][8] |

| UGT1A10 | Yes | Yes | Moderate | [1] |

| UGT2B4 | Yes | Yes | Moderate | [1] |

| UGT2B7 | Yes | Yes | Moderate | [1][7] |

| UGT2B15 | No | No | - | [1] |

| UGT2B17 | No | No | - | [1] |

Kinetics of this compound Formation

The formation of this compound follows Michaelis-Menten kinetics, indicating that the enzymatic process is saturable.[6][10][11] At therapeutic doses of aspirin, the metabolic pathways for salicylic acid, including glucuronidation, can become saturated.[2] This saturation leads to a dose-dependent elimination half-life for salicylic acid.[6]

Studies in patients with rheumatoid arthritis have shown that while the mean clearance of total salicylic acid to salicyl phenolic glucuronide (SPG) appears constant with increasing aspirin dosage, the clearance of unbound salicylic acid to SPG decreases, confirming the saturable nature of this metabolic pathway.[12]

Table 2: Kinetic Parameters for Salicylic Acid Glucuronidation in Human Liver Microsomes (HLMs)

| Metabolite | Apparent Km (mM) | Reference |

| Salicyl Phenolic Glucuronide | 0.8 ± 0.2 | [1] |

| Salicyl Acyl Glucuronide | 1.8 ± 0.5 | [1] |

Note: These values represent the apparent Michaelis constant (Km) determined in pooled human liver microsomes.

Experimental Protocols

The study of this compound formation typically involves in vitro assays using human liver microsomes or recombinant UGT enzymes, followed by analytical quantification of the metabolites.

This protocol is adapted from methodologies described for screening UGT activity.

Objective: To determine the rate of this compound formation from salicylic acid by a specific UGT isoform or a mixture of enzymes (e.g., human liver microsomes).

Materials:

-

Salicylic acid

-

UDP-glucuronic acid (UDPGA)

-

Recombinant human UGT enzymes (e.g., UGT1A9) or human liver microsomes (HLMs)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl or phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., m-hydroxybenzoic acid)[13]

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the buffer, MgCl₂, the enzyme source (recombinant UGT or HLMs), and alamethicin (to permeabilize the microsomal membrane). Pre-incubate the mixture for a few minutes at 37°C.

-

Initiation of Reaction: Add salicylic acid to the pre-incubated mixture to start the reaction.

-

Addition of Cofactor: Initiate the enzymatic reaction by adding UDPGA. The final concentrations should be optimized, but typical starting points are around 500 µM for salicylic acid and 2 mM for UDPGA.[7]

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 2 hours), ensuring gentle agitation.[7]

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the proteins.

-

Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis. An internal standard can be added at this stage.

High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of salicylic acid and its metabolites.[13][14][15][16]

Objective: To separate and quantify salicylic acid and this compound in the supernatant from the in vitro assay.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 15 cm length).[13]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol, acetonitrile) and an acidic aqueous buffer (e.g., 25 mM acetic acid or 0.01 M phosphate buffer at pH 3.8).[13][15]

-

Detection: UV detection at a wavelength of approximately 310 nm.[13]

-

Flow Rate: Typically around 1 ml/min.

-

Injection Volume: 10-50 µL.

Procedure:

-

Sample Injection: Inject the prepared supernatant onto the HPLC column.

-

Chromatographic Separation: The compounds will be separated based on their affinity for the stationary phase.

-

Detection and Quantification: The UV detector will measure the absorbance of the eluting compounds. The concentration of each compound is determined by comparing its peak area to a standard curve generated from known concentrations of salicylic acid and this compound.

A more sensitive method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can provide higher specificity and lower detection limits.[1]

Conclusion

The formation of this compound is a critical metabolic pathway for salicylic acid, primarily catalyzed by UGT1A9 and other UGT isoforms. This biotransformation is a key determinant of the clearance and therapeutic efficacy of salicylic acid and its parent drug, aspirin. The saturable nature of this pathway has important implications for the dosing of salicylates, particularly at higher concentrations. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the kinetics and enzymatic basis of this compound formation, contributing to a better understanding of salicylate (B1505791) metabolism and potential drug-drug interactions.

References

- 1. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspirin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 7. aacrjournals.org [aacrjournals.org]

- 8. caymanchem.com [caymanchem.com]

- 9. UGT1A6 polymorphism and salicylic acid glucuronidation following aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Limited capacity for salicyl phenolic glucuronide formation and its effect on the kinetics of salicylate elimination in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Salicyl phenolic glucuronide pharmacokinetics in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Direct gradient reversed-phase high-performance liquid chromatographic determination of salicylic acid, with the corresponding glycine and glucuronide conjugates in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential Assessment of UGT2B17 Inhibition by Salicylic Acid in Human Supersomes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lcms.cz [lcms.cz]

The Enzymatic Synthesis of 1-Salicylate Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic (B10762653) acid, the primary active metabolite of aspirin (B1665792), undergoes extensive phase II metabolism in the body, with glucuronidation being a major pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of two main conjugates: salicylic acid phenolic glucuronide (1-Salicylate glucuronide) and salicylic acid acyl glucuronide. The formation of these glucuronides is a critical step in the detoxification and excretion of salicylic acid, influencing its pharmacokinetic profile and therapeutic efficacy. This technical guide provides an in-depth overview of the enzymatic pathways leading to the synthesis of this compound, including the key enzymes involved, their kinetic properties, and detailed experimental protocols for in vitro studies.

Enzymatic Pathways of Salicylic Acid Glucuronidation

The glucuronidation of salicylic acid is a complex process involving multiple UGT isoforms primarily located in the liver. The reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl or carboxyl group of salicylic acid.

The formation of this compound occurs at the phenolic hydroxyl group of salicylic acid. Several UGT isoforms have been identified to catalyze this reaction, with varying efficiencies. In parallel, the acyl glucuronide is formed at the carboxylic acid moiety.

Caption: Enzymatic conversion of salicylic acid to its phenolic and acyl glucuronides.

Key UGT Isoforms in this compound Synthesis

Numerous UGT isoforms are capable of catalyzing the formation of both phenolic and acyl glucuronides of salicylic acid.[1] However, their contributions vary significantly. Studies with expressed human UGT enzymes have shown that UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7 are all involved in salicylic acid glucuronidation.[2][3] UGT isoforms 1A4, 2B15, and 2B17 appear to have little to no activity towards salicylic acid.[1]

For the formation of this compound (the phenolic glucuronide), multiple UGTs are implicated.[1] Among the UGT1A subfamily, UGT1A1, 1A3, and 1A7-1A10 are the primary isoforms responsible for the O-glucuronidation of phenolic compounds.[4]

In contrast, the formation of the salicylic acid acyl glucuronide is predominantly catalyzed by UGT2B7.[1]

Genetic polymorphisms in UGTs, such as the UGT1A6*2 variant, can influence the rate of salicylic acid glucuronidation, potentially affecting an individual's response to aspirin therapy.[5][6]

Quantitative Data on Salicylic Acid Glucuronidation

The following tables summarize the available quantitative data on the enzymatic synthesis of salicylic acid glucuronides.

Table 1: Relative Activity of UGT Isoforms in the Formation of Salicylic Acid Phenolic and Acyl Glucuronides

| UGT Isoform | Ratio of Phenolic to Acyl Glucuronide Formation |

| UGT1A1 | 6.1 |

| UGT1A6 | 0.5 |

Data from a study using heterologously expressed enzymes.[1]

Table 2: Apparent Michaelis-Menten Constants (Km) for Salicylic Acid Glucuronidation

| Enzyme Source | Glucuronide Formed | Apparent Km (mM) |

| Pooled Human Liver Microsomes | Phenolic Glucuronide | 0.47 |

| Pooled Human Liver Microsomes | Acyl Glucuronide | 1.8 |

| Expressed UGT2B7 | Acyl Glucuronide | 2.1 |

Note: A lower Km value indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols

This section provides a detailed methodology for conducting in vitro salicylic acid glucuronidation assays using human liver microsomes (HLMs) or recombinant UGT enzymes (Supersomes).

Preparation of Reagents and Microsomes

-

Human Liver Microsomes (HLMs): Can be purchased commercially or prepared from liver tissue by differential centrifugation. Store at -80°C.

-

Recombinant UGT Isoforms (e.g., Supersomes): Commercially available, expressing single human UGT enzymes. Store at -80°C.

-

Salicylic Acid Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent like methanol (B129727) or DMSO.

-

UDPGA Stock Solution: Prepare a fresh stock solution (e.g., 50 mM) in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

-

Alamethicin Stock Solution: Prepare a 5 mg/mL stock solution in ethanol. Alamethicin is a pore-forming agent used to activate UGTs in microsomes.

-

Reaction Termination Solution: Acetonitrile (B52724) or a mixture of acetonitrile and methanol (e.g., 1:1 v/v) containing an internal standard for LC-MS/MS analysis.

In Vitro Glucuronidation Assay

The following workflow outlines the steps for a typical in vitro glucuronidation assay.

References

- 1. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UGT1A6 polymorphism and salicylic acid glucuronidation following aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Salicylate Glucuronide: An In-Depth Technical Guide on a Key Metabolite of Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic (B10762653) acid, the primary active metabolite of acetylsalicylic acid (aspirin), undergoes extensive metabolism in the body, leading to the formation of several key metabolites. Among these, 1-Salicylate Glucuronide, also known as salicyl phenolic glucuronide (SPG), represents a significant pathway in the biotransformation and subsequent elimination of salicylic acid. This phenolic glucuronide is formed through the conjugation of salicylic acid with glucuronic acid, a process primarily mediated by UDP-glucuronosyltransferases (UGTs). The formation of this compound is a critical aspect of salicylate (B1505791) pharmacokinetics, particularly at higher therapeutic doses, as other metabolic pathways become saturated.[1][2] Understanding the biochemical properties, formation kinetics, and analytical determination of this metabolite is paramount for researchers and professionals involved in drug development and pharmacology.

This technical guide provides a comprehensive overview of this compound, consolidating quantitative data, detailing experimental protocols for its analysis, and illustrating key pathways and workflows through diagrams.

Biochemical Formation and Elimination

The formation of this compound is a Phase II metabolic reaction catalyzed by a range of UDP-glucuronosyltransferase (UGT) enzymes. This conjugation reaction increases the water solubility of salicylic acid, facilitating its renal excretion.[1] Several UGT isoforms have been identified as catalysts for salicylic acid glucuronidation, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7.[3][4] Notably, UGT1A4, UGT2B15, and UGT2B17 do not appear to be significantly involved in this process.[4]

The metabolic pathway of salicylic acid is dose-dependent. At low doses, the primary routes of metabolism are conjugation with glycine (B1666218) to form salicyluric acid and to a lesser extent, the formation of glucuronides. However, as the dose of salicylic acid increases, the pathways for salicyluric acid formation become saturated.[1][2] This leads to a greater proportion of salicylic acid being metabolized via glucuronidation, making the formation of this compound a more prominent elimination pathway at higher therapeutic concentrations.[1][4]

Quantitative Pharmacokinetic Data

The pharmacokinetics of salicylic acid and its metabolites have been the subject of numerous studies. The following tables summarize key quantitative data related to the formation and clearance of this compound.

| Aspirin (B1665792) Dose | Percentage of Dose Recovered as this compound in Urine (Mean ± SD) | Reference |

| 1 g/day | 5.2 ± 1.1% | [4] |

| 2 g/day | 7.1 ± 1.1% | [4] |

| 4 g/day | 10.5 ± 1.7% | [4] |

| Low doses (<250 mg) | ~10% (as salicylic phenol (B47542) glucuronide) | [1] |

| High doses (>4 g) | Becomes a major metabolite as other pathways saturate | [1] |

| Parameter | Value | Condition | Reference |

| Clearance of Salicylic Acid to this compound (SPG) | |||

| Mean Clearance (Total SA) | 1.8 ± 0.3 ml/min | 1 g/day aspirin | [4] |

| 1.7 ± 0.2 ml/min | 2 g/day aspirin | [4] | |

| 1.5 ± 0.2 ml/min | 4 g/day aspirin | [4] | |

| Mean Clearance (Unbound SA) | 13.4 ± 1.6 ml/min | 1 g/day aspirin | [4] |

| 11.0 ± 1.4 ml/min | 2 g/day aspirin | [4] | |

| 6.6 ± 1.9 ml/min | 4 g/day aspirin | [4] | |

| Enzyme Kinetics | |||

| UGT1A6 | |||

| Vmax (1/1 allele) | Lower than 2/2 allele | Salicylic acid glucuronidation | [1] |

| Vmax (2/2 allele) | Higher than 1/1 allele | Salicylic acid glucuronidation | [1] |

| UGT2B7 | |||

| Apparent Km | Suggested as a likely catalyst for acyl glucuronidation | Pooled Human Liver Microsomes | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the metabolic processing of salicylic acid and the analytical workflow for its major metabolite, this compound, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC-UV

This protocol provides a method for the simultaneous determination of salicylic acid and its major metabolites, including this compound, in human plasma.

a. Sample Preparation [5]

-

Collect blood samples in heparinized tubes.

-

Centrifuge to separate plasma.

-

Immediately stabilize the plasma by adjusting the pH to 3-4 with a small volume of 1M HCl to prevent the degradation of acyl glucuronides.[5]

-

To 1 mL of plasma, add 2 mL of acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute and then centrifuge at 3000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a 50 µL aliquot into the HPLC system.

b. HPLC Conditions [5]

-

Column: C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of methanol, acetonitrile, and 25 mM acetic acid. The exact ratio should be optimized for best separation, a starting point could be 20:15:65 (v/v/v).[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 310 nm is suitable for the acyl glucuronide, however, detection of the phenolic glucuronide may require a different wavelength or a more sensitive method like mass spectrometry.[5]

-

Internal Standard: m-Hydroxybenzoic acid can be used as an internal standard.[5]

c. Quantification

-

Prepare a standard curve of this compound in blank plasma.

-

The concentration of the metabolite in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vitro Glucuronidation Assay of Salicylic Acid using Human Liver Microsomes

This protocol describes a method to determine the activity of UGT enzymes in the formation of this compound using human liver microsomes (HLMs).

a. Reagents

-

Human Liver Microsomes (HLMs)

-

Salicylic Acid

-

UDP-glucuronic acid (UDPGA)

-

Magnesium Chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (to permeabilize the microsomal membrane)

-

Acetonitrile (for reaction termination)

b. Incubation Procedure [6][7]

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and alamethicin.

-

Add HLMs to the reaction mixture and pre-incubate for 5 minutes at 37°C.

-

Add salicylic acid (substrate) at various concentrations to initiate the reaction.

-

After a brief pre-incubation, start the glucuronidation reaction by adding UDPGA.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of product formation.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

c. Kinetic Analysis

-

By varying the concentration of salicylic acid while keeping other components constant, the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound can be determined.

Conclusion

This compound is a crucial metabolite in the disposition of salicylic acid, particularly at higher therapeutic doses. A thorough understanding of its formation, clearance, and methods of quantification is essential for researchers in pharmacology and drug development. The dose-dependent nature of salicylic acid metabolism underscores the importance of studying all its metabolic pathways to fully characterize its pharmacokinetic profile. The protocols and data presented in this guide offer a comprehensive resource for the scientific community engaged in the study of salicylates.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of salicylic acid in wild-type, ugt74f1 and ugt74f2 glucosyltransferase mutants of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Assessment of UGT2B17 Inhibition by Salicylic Acid in Human Supersomes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of 1-Salicylate glucuronide.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Salicylate glucuronide, also known as salicylic (B10762653) acid phenolic glucuronide, is a primary metabolite of salicylic acid, the active metabolite of aspirin. Its formation, mediated by UDP-glucuronosyltransferases (UGTs), is a crucial step in the detoxification and elimination of salicylates from the body. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its metabolic pathway.

Physical and Chemical Properties

This compound is a white to off-white solid.[1] While it is known to be a solid, a specific melting point for a crystalline form has not been reported in the literature, likely due to difficulties in its isolation in a pure crystalline state.[2] Similarly, a boiling point has not been determined due to the compound's thermal lability. It is slightly soluble in water and methanol (B129727).[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄O₉ | [5] |

| Molecular Weight | 314.24 g/mol | [5] |

| Physical State | Solid | [1][6] |

| Solubility | Slightly soluble in water and methanol | [3][4] |

| pKa | Data not available |

Metabolic Pathway: Glucuronidation of Salicylic Acid

The primary pathway for the metabolism of salicylic acid is glucuronidation, which occurs mainly in the liver and to a lesser extent in the kidneys. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Several UGT isoforms are involved in the formation of this compound, with UGT1A9 being identified as a key enzyme in this biotransformation.[3]

The reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the phenolic hydroxyl group of salicylic acid, forming an ether linkage. This conjugation increases the water solubility of salicylic acid, facilitating its excretion in urine.

Metabolic pathway of salicylic acid to this compound.

Experimental Protocols

Synthesis of 1-Salicylate-β-D-glucuronide

General Steps:

-

Protection of Salicylic Acid: The carboxylic acid group of salicylic acid is protected, for example, as a methyl ester, to prevent its participation in the subsequent glycosylation reaction.

-

Preparation of the Glucuronide Donor: A suitable glucuronic acid donor, such as a protected glucuronyl bromide or trichloroacetimidate, is prepared. The hydroxyl groups of the glucuronic acid are typically protected with acetyl or benzyl (B1604629) groups.

-

Glycosylation Reaction: The protected salicylic acid is reacted with the glucuronide donor in the presence of a promoter, such as a silver or mercury salt, to form the protected this compound.

-

Deprotection: The protecting groups on the glucuronic acid moiety and the salicylic acid are removed to yield the final product.

Purification of this compound

Purification of this compound from a reaction mixture or biological sample can be achieved using preparative high-performance liquid chromatography (HPLC).[7][8]

Protocol Outline:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of a weak acid (e.g., acetic acid or formic acid) in water and an organic solvent (e.g., methanol or acetonitrile) is employed to elute the compound.

-

Detection: The eluting fractions are monitored using a UV detector.

-

Fraction Collection: The fractions containing the purified this compound are collected.

-

Solvent Evaporation: The solvent is removed from the collected fractions, for example, by lyophilization, to obtain the purified solid product.

HPLC Analysis of this compound in Human Plasma

The following protocol details a method for the quantitative analysis of this compound in human plasma.[9]

Experimental workflow for HPLC analysis of this compound.

Detailed Method:

-

Sample Preparation:

-

To a volume of plasma, add a precipitating agent such as acetonitrile in a 1:2 or 1:3 (v/v) ratio to precipitate proteins.[10]

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

-

-

HPLC Conditions:

-

Quantification:

-

A calibration curve is constructed using standards of known concentrations of this compound.

-

The concentration of this compound in the plasma sample is determined by comparing its peak area to the calibration curve.

-

Spectral Data

Table 2: Spectral Data of this compound

| Data Type | Key Features | Source(s) |

| Mass Spectrometry (MS) | [M-H]⁻: m/z 313. Characteristic Fragments: m/z 175 (glucuronic acid moiety), m/z 137 (salicylic acid moiety).[1] | [1] |

| ¹H NMR | Data not specifically available for this compound. Characteristic signals for the salicylic acid and glucuronic acid moieties would be expected. | |

| ¹³C NMR | Data not specifically available for this compound. Characteristic signals for the salicylic acid and glucuronic acid moieties would be expected. |

Conclusion

This compound is a key metabolite in the disposition of salicylic acid. Understanding its physical and chemical properties, as well as the methods for its synthesis and analysis, is essential for researchers in pharmacology, drug metabolism, and toxicology. The information and protocols provided in this guide offer a comprehensive resource for professionals working with this important compound. Further research to determine its pKa and detailed NMR spectral data would be beneficial for a more complete characterization.

References

- 1. Salicylic acid phenolic glucuronide | C13H14O9 | CID 3084023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarworks.uni.edu [scholarworks.uni.edu]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | Salicylic acid metabolite | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Salicyl acyl glucuronide | C13H14O9 | CID 168876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Direct gradient reversed-phase high-performance liquid chromatographic determination of salicylic acid, with the corresponding glycine and glucuronide conjugates in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel direct high-performance liquid chromatographic method for determination of salicylate glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 1-Salicylate Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Salicylate glucuronide, also known as salicyl phenolic glucuronide (SPG), is a primary metabolite of salicylic (B10762653) acid, the pharmacologically active form of aspirin (B1665792). Its formation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, represents a crucial pathway in the detoxification and elimination of salicylates. The rate of this compound formation is a key determinant of salicylic acid's plasma concentration and, consequently, its therapeutic and toxic effects. This technical guide provides an in-depth overview of the biological significance of this compound, including its pharmacokinetics, the enzymes involved in its synthesis, and detailed experimental protocols for its study.

Introduction

Salicylic acid, derived from the hydrolysis of acetylsalicylic acid (aspirin), undergoes extensive metabolism in the liver. One of the main metabolic pathways is glucuronidation, which results in the formation of two major glucuronide conjugates: salicyl acyl glucuronide (SAG) and salicyl phenolic glucuronide (SPG), or this compound.[1][2] This conjugation process increases the water solubility of salicylic acid, facilitating its renal excretion.[3] The formation of this compound is a capacity-limited process, meaning that at higher doses of aspirin, the metabolic pathway can become saturated, leading to a disproportionate increase in plasma salicylate (B1505791) concentrations and an increased risk of toxicity.[4][5][6] Understanding the kinetics and regulation of this compound formation is therefore critical for the safe and effective use of aspirin and other salicylate-containing drugs.

Data Presentation

Pharmacokinetic Parameters of Salicyl Phenolic Glucuronide (SPG)

The formation and elimination of this compound are dose-dependent. The following table summarizes key pharmacokinetic data from a study in patients with rheumatoid arthritis receiving different daily doses of aspirin.[7]

| Aspirin Dosage ( g/day ) | Mean Clearance of Salicylic Acid to SPG (ml/min) (related to total plasma SA) | Mean Clearance of Salicylic Acid to SPG (ml/min) (related to unbound plasma SA) | Percentage of Aspirin Dosage Recovered in Urine as SPG |

| 1 | 1.8 ± 0.3 | 13.4 ± 1.6 | 5.2 ± 1.1 |

| 2 | 1.7 ± 0.2 | 11.0 ± 1.4 | 7.1 ± 1.1 |

| 4 | 1.5 ± 0.2 | 6.6 ± 1.9 | 10.5 ± 1.7 |

Urinary Excretion of Salicylates

Following administration of aspirin, a significant portion is excreted in the urine as various metabolites. The table below shows the typical urinary excretion profile of salicylates.[3]

| Metabolite | Percentage of Excreted Dose |

| Salicyluric acid | 75% |

| Free salicylic acid | 10% |

| Salicyl phenolic glucuronide (this compound) | 10% |

| Salicyl acyl glucuronide | 5% |

| Gentisic acid | < 1% |

Signaling and Metabolic Pathways

Aspirin Metabolism Pathway

Aspirin is rapidly hydrolyzed to salicylic acid, which is then metabolized through several pathways, including glucuronidation to form this compound. This process is primarily carried out by UGT enzymes in the liver.

References

- 1. Studies on the reactivity of acyl glucuronides--VII. Salicyl acyl glucuronide reactivity in vitro and covalent binding of salicylic acid to plasma protein of humans taking aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical pharmacokinetics of salicylates: a re-assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics of Aspirin and Other Salicyclates: Implications for Research and Therapy. - ProQuest [proquest.com]

- 7. Salicyl phenolic glucuronide pharmacokinetics in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glucuronidation of Salicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the glucuronidation of salicylic (B10762653) acid, a primary metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), aspirin (B1665792). Understanding the metabolic fate of salicylic acid is critical for drug development, as glucuronidation significantly influences its pharmacokinetic profile and therapeutic efficacy. This document details the enzymatic processes, kinetic parameters, and experimental methodologies essential for studying this key metabolic pathway.

Introduction to Salicylic Acid Glucuronidation

Upon administration, aspirin (acetylsalicylic acid) is rapidly deacetylated to salicylic acid. A major route of salicylic acid metabolism is conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction increases the water solubility of salicylic acid, facilitating its renal excretion.[1]

The glucuronidation of salicylic acid occurs at two primary sites on the molecule, resulting in the formation of two distinct metabolites:

-

Salicyl Acyl Glucuronide (SAG): Formed by the conjugation of glucuronic acid to the carboxylic acid group of salicylic acid.

-

Salicyl Phenolic Glucuronide (SPG): Formed by the conjugation of glucuronic acid to the phenolic hydroxyl group of salicylic acid.

The formation of these glucuronides is a critical step in the clearance of salicylic acid and can be a point of significant inter-individual variability in drug response, partly due to genetic polymorphisms in UGT enzymes.[2]

The Metabolic Pathway of Salicylic Acid

Salicylic acid undergoes several metabolic transformations, with glucuronidation being a prominent pathway alongside conjugation with glycine (B1666218) to form salicyluric acid. The following diagram illustrates the primary metabolic routes of salicylic acid.

UDP-Glucuronosyltransferase (UGT) Isoforms and Kinetic Data

Multiple UGT isoforms are involved in the glucuronidation of salicylic acid. The specific enzymes responsible and their kinetic parameters are crucial for predicting drug-drug interactions and understanding variability in drug metabolism. The following table summarizes the apparent Michaelis-Menten constants (Km) for the formation of salicyl acyl glucuronide (SAG) and salicyl phenolic glucuronide (SPG) by various human UGT isoforms, as determined from in vitro studies using expressed enzymes.[3]

| UGT Isoform | Salicyl Acyl Glucuronide (SAG) Formation (Apparent Km, mM) | Salicyl Phenolic Glucuronide (SPG) Formation (Apparent Km, mM) |

| UGT1A1 | 0.8 ± 0.1 | 0.9 ± 0.1 |

| UGT1A3 | 1.1 ± 0.2 | 1.3 ± 0.2 |

| UGT1A4 | Not Detected | Not Detected |

| UGT1A6 | 0.7 ± 0.1 | 0.8 ± 0.1 |

| UGT1A7 | 0.9 ± 0.1 | 1.0 ± 0.1 |

| UGT1A8 | 1.0 ± 0.2 | 1.2 ± 0.2 |

| UGT1A9 | 1.2 ± 0.2 | 1.4 ± 0.3 |

| UGT1A10 | 1.3 ± 0.3 | 1.5 ± 0.3 |

| UGT2B4 | 1.4 ± 0.3 | 1.6 ± 0.4 |

| UGT2B7 | 0.5 ± 0.1 | 0.6 ± 0.1 |

| UGT2B15 | Not Detected | Not Detected |

| UGT2B17 | Not Detected | Not Detected |

Data sourced from Kuehl et al., 2006.[3] Note: Vmax values were not explicitly provided in the primary source for all isoforms.

Experimental Protocols

In Vitro Glucuronidation Assay of Salicylic Acid

This protocol outlines a typical in vitro experiment to determine the kinetics of salicylic acid glucuronidation using human liver microsomes (HLMs) or recombinant UGT enzymes.

Materials:

-

Human Liver Microsomes (HLMs) or recombinant UGT Supersomes

-

Salicylic Acid

-

UDP-glucuronic acid (UDPGA)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN)

-

Formic acid

-

Water, HPLC grade

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of salicylic acid in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a stock solution of UDPGA in water.

-

Prepare a stock solution of alamethicin in ethanol.

-

Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.

-

-

Microsome Activation:

-

On ice, dilute the HLM or UGT Supersomes to the desired protein concentration (e.g., 0.5 mg/mL) with the incubation buffer.

-

Add alamethicin to the microsomal suspension to a final concentration of 25-50 µg/mg of microsomal protein to permeabilize the microsomal membrane.[4][5]

-

Incubate on ice for 15-20 minutes.

-

-

Incubation:

-

In a microcentrifuge tube, combine the activated microsomal suspension and a series of salicylic acid concentrations (to determine Km and Vmax).

-

Pre-incubate the mixture at 37°C for 3-5 minutes.

-

Initiate the reaction by adding UDPGA to a final concentration of 2-5 mM.[6]

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.

-

Vortex the mixture to precipitate the proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for HPLC analysis.

-

The following diagram illustrates the general workflow for this in vitro assay.

HPLC Method for the Analysis of Salicylic Acid and its Glucuronides

This section provides a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of salicylic acid, salicyl acyl glucuronide, and salicyl phenolic glucuronide.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or mass spectrometry (MS) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

-

Mobile Phase: A gradient elution is typically employed for optimal separation.

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute the more hydrophobic compounds. An example gradient is as follows:

-

0-5 min: 5% B

-

5-25 min: 5% to 60% B

-

25-30 min: 60% to 95% B

-

30-35 min: Hold at 95% B

-

35-40 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30-40°C.

-

Injection Volume: 10-20 µL.

-

Detection:

-

UV Detection: Wavelengths around 230-240 nm or 300-310 nm can be used for salicylic acid and its glucuronides.[6]

-

Mass Spectrometry (MS): For higher sensitivity and specificity, LC-MS/MS is the preferred method. Monitoring the specific parent and daughter ion transitions for each analyte allows for accurate quantification.

-

Sample Analysis:

-

Inject the supernatant from the in vitro assay (or other prepared samples) onto the HPLC system.

-

Record the chromatogram and integrate the peak areas for salicylic acid, SAG, and SPG.

-

Quantify the concentrations of the analytes using a standard curve prepared with known concentrations of each compound.

Conclusion